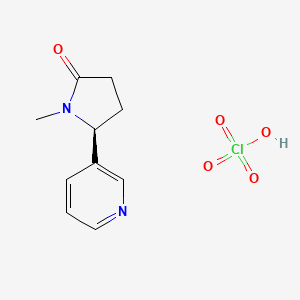

S-(-)-Cotinine Perchlorate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGJSNBNYRZDX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747378 | |

| Record name | Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217692-15-3 | |

| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-, (5S)-, compd. with perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217692-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Methodologies for S Cotinine Perchlorate

Optimized Synthesis of S-(-)-Cotinine Perchlorate (B79767)

The formation of S-(-)-cotinine perchlorate from its free base is a primary step in producing a stable and less hygroscopic compound suitable for analytical use. nih.gov

Chemical Pathways and Reaction Conditions for Salt Formation from S-(-)-Cotinine

The synthesis of S-(-)-cotinine perchlorate involves the reaction of S-(-)-cotinine free base with perchloric acid. nih.govwisdomlib.org A common method is to dissolve the cotinine (B1669453) free base in a suitable solvent, such as isopropanol, followed by the addition of perchloric acid. nih.gov This acid-base reaction leads to the precipitation of cotinine perchlorate as a white solid. nih.gov The reaction is typically carried out under controlled temperature conditions to ensure complete precipitation and to minimize the formation of impurities.

The selection of a high-purity perchloric acid is crucial for this process. nih.gov For instance, 99.999% pure perchloric acid has been utilized in documented syntheses to ensure the quality of the final product. nih.gov The initial cotinine stock should also be of high purity, although the salt formation and subsequent purification steps are designed to enhance the purity further. nih.gov

| Reactant | Solvent | Reagent | Product |

| S-(-)-Cotinine Free Base | Isopropanol | Perchloric Acid | S-(-)-Cotinine Perchlorate |

Advanced Purification Techniques for Crystalline S-(-)-Cotinine Perchlorate

Achieving high purity of S-(-)-cotinine perchlorate is essential for its use as an analytical standard. Advanced purification techniques are employed to remove any residual starting materials, byproducts, or other contaminants.

Recrystallization Protocols for Enhanced Product Purity

Recrystallization is a fundamental technique for purifying the crude S-(-)-cotinine perchlorate precipitate. Methanol (B129727) is a commonly used solvent for this purpose. nih.gov The process involves dissolving the initial precipitate in hot methanol and then allowing it to cool, which causes the purified cotinine perchlorate to crystallize out of the solution, leaving impurities behind in the solvent. nih.gov This process can be repeated multiple times to achieve the desired level of purity. nih.gov In some protocols, decolorizing carbon is added to the methanol solution to remove colored impurities before recrystallization. nih.gov After the final recrystallization, the crystals are collected, dried under a vacuum, and stored in a desiccator to prevent moisture absorption. nih.gov

Methodologies for Impurity Profiling and Removal

Impurity profiling is a critical step in the quality control of S-(-)-cotinine perchlorate. researchgate.netresearchgate.net This process involves identifying and quantifying any impurities present in the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for this purpose. researchgate.net

Common impurities can arise from the starting materials or from side reactions during the synthesis. For instance, if the initial S-(-)-cotinine is not fully purified, related alkaloids or oxidation products could be present. The purification process, particularly multiple recrystallizations, is designed to remove these impurities. nih.gov Elemental analysis is also performed to confirm the empirical formula of the salt and to ensure the absence of inorganic impurities. nih.gov The results of these analyses are compared against theoretical values to determine the purity of the compound. nih.gov

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of organic impurities |

| Mass Spectrometry (MS) | Identification of impurities based on mass-to-charge ratio |

| Elemental Analysis | Confirmation of elemental composition and absence of inorganic impurities |

| Melting Point Measurement | Assessment of purity |

Isotope-Labeled S-(-)-Cotinine Perchlorate Synthesis for Tracer Studies

Isotopically labeled S-(-)-cotinine is an invaluable tool for metabolic studies and as an internal standard in quantitative analysis by mass spectrometry. caymanchem.comacs.org The synthesis of these labeled compounds requires specialized methods.

Deuterium-labeled S-(-)-cotinine, such as cotinine-d3 or cotinine-d9, is frequently used. caymanchem.comnih.gov The synthesis of these compounds often starts with a labeled precursor. For example, (S)-cotinine-4′,4′-d2 can be synthesized from (S)-nicotine-3′,3′-d2, which in turn is prepared from 5-bromomyosmine-3′,3′-d2. scispace.com The deuterium (B1214612) labels are strategically placed at positions that are not susceptible to metabolic attack to ensure the stability of the label during biological studies. scispace.com

Once the isotopically labeled S-(-)-cotinine free base is synthesized, it can be converted to the perchlorate salt using the same methods described for the unlabeled compound. nih.gov The resulting isotope-labeled S-(-)-cotinine perchlorate can then be used as an internal standard in analytical methods like isotope dilution mass spectrometry to accurately quantify cotinine levels in biological samples. cdc.govbevital.noresearchgate.net

| Labeled Compound | Precursor | Labeling Position |

| (S)-Cotinine-4′,4′-d2 | (S)-Nicotine-3′,3′-d2 | 4' position of the pyrrolidinone ring |

| (±)-Cotinine-d3 | Labeled methylating agent | Methyl group |

Applications of Isotope-Labeled Standards in Quantitative Analysis

Isotope-labeled standards, such as deuterated S-(-)-cotinine, are indispensable in modern quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). aacrjournals.orgmdpi.com Their primary role is to serve as internal standards, which are added in a known amount to samples before processing. unesp.br

The fundamental advantage of using an isotope-labeled internal standard is its chemical and physical similarity to the analyte. vcu.edu This means it behaves almost identically during extraction, derivatization, and chromatographic separation. unesp.br However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. vcu.edu This allows for the correction of any analyte loss that may occur during the sample preparation steps, as well as variations in instrument response. unesp.brresearchgate.net

In practice, a calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration in a series of standards. mdpi.comresearchgate.net When an unknown sample is analyzed, the same ratio is measured, and the concentration of the analyte is determined from the calibration curve. This method, known as isotope dilution mass spectrometry, significantly improves the accuracy and precision of quantitative results. cdc.govcdc.gov

The use of deuterated cotinine as an internal standard has been successfully applied to the quantification of cotinine in various biological matrices, including urine unesp.brmdpi.comresearchgate.net, plasma nih.govresearchgate.net, saliva nih.govmdpi.com, and even toenails aacrjournals.org. This enables reliable assessment of exposure to tobacco smoke. nih.gov For example, in the analysis of urine samples, deuterated cotinine is added to the urine before extraction. unesp.br The ratio of the mass spectrometric signal of cotinine (m/z 176) to that of deuterated cotinine (e.g., m/z 179 for cotinine-d3) is then used for quantification. aacrjournals.orgunesp.br

The following table highlights key findings from studies utilizing deuterated cotinine standards.

| Analytical Method | Matrix | Key Findings | Reference |

| GC-MS | Urine | Developed a validated method for quantifying cotinine in active and passive smokers. unesp.br | unesp.br |

| LC-MS/MS | Saliva | Demonstrated higher sensitivity and specificity compared to ELISA for measuring low levels of tobacco smoke exposure. mdpi.com | mdpi.com |

| GC-MS | Toenails | Provided high accuracy for the quantification of nicotine (B1678760) and cotinine as biomarkers of tobacco exposure. aacrjournals.org | aacrjournals.org |

| LC-MS/MS | Urine | Enabled the simultaneous measurement of multiple nicotine metabolites, providing a comprehensive profile of nicotine exposure and metabolism. mdpi.com | mdpi.com |

Comprehensive Characterization and Analytical Validation of S Cotinine Perchlorate

Spectroscopic and Chromatographic Confirmation of Chemical Structure and Purity

The definitive identification and purity assessment of S-(-)-Cotinine Perchlorate (B79767), a primary standard used in various analytical applications, relies on a combination of spectroscopic and chromatographic techniques. These methods provide orthogonal information, ensuring a comprehensive characterization of the compound's chemical structure and the absence of significant impurities.

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.lgcstandards.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the molecular structure of S-(-)-Cotinine Perchlorate. Proton NMR (¹H NMR) analysis is instrumental in confirming the arrangement of protons within the molecule, with results expected to be consistent with the known structure of the cotinine (B1669453) moiety. oup.com The purity of S-(-)-Cotinine Perchlorate can be assessed by NMR, with an expected accuracy of ± 2%. lgcstandards.com

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of S-(-)-Cotinine Perchlorate is expected to show characteristic absorption bands corresponding to its chemical bonds. nih.gov For instance, the stretching vibration of the C=N bond in the pyridine (B92270) ring is a key indicator that can be observed. chem-soc.si Studies on related nicotine (B1678760) compounds have shown that complexation can cause a shift in the frequency of this vibration. chem-soc.si Analysis of the molecular spectrum of cotinine by IR spectroscopy has demonstrated a characteristic absorption spectrum. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and structure of S-(-)-Cotinine Perchlorate. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula of the compound, which is C₁₀H₁₃ClN₂O₅. lgcstandards.com This technique is considered one of the most selective analytical methods available for this type of analysis. bevital.no In practice, solutions of S-(-)-Cotinine Perchlorate are prepared, basified, and extracted before analysis by high-resolution mass spectrometry. nih.gov For detailed analysis, high-resolution gas chromatography/mass spectrometry (GC/MS) can be employed, monitoring specific ions to ensure the accurate identification of cotinine. bevital.no

Table 1: Molecular Information for S-(-)-Cotinine Perchlorate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O₅ |

| Molecular Weight | 276.67 |

This table displays the molecular formula and weight for S-(-)-Cotinine Perchlorate. lgcstandards.com

Chromatographic Purity Assessment via Liquid Chromatography (LC).nih.govcdc.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone for assessing the purity of S-(-)-Cotinine Perchlorate. When analyzed by LC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS), high-purity S-(-)-Cotinine Perchlorate should ideally present as a single peak, indicating the absence of detectable contaminants. bevital.nonih.gov This method is sensitive enough to detect cotinine at very low concentrations. bevital.no The accuracy of cotinine measurements using this method has been validated through the analysis of aqueous standards prepared from a primary standard of cotinine perchlorate with a purity greater than 99 mol%. cdc.govcdc.gov In interlaboratory studies, analysis of S-(-)-Cotinine Perchlorate solutions by LC-MS/MS showed a single peak for cotinine with no notable contaminants. nih.gov

Chromatographic Purity Assessment via Gas Chromatography (GC).nih.govcdc.gov

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), provides an alternative and complementary method for purity verification. Similar to LC, the analysis of high-purity S-(-)-Cotinine Perchlorate by GC is expected to show no evidence of organic impurities. nih.gov In a round-robin study, solutions of the compound, after preparation and extraction, were analyzed by capillary GC-MS, which revealed a single peak for cotinine. nih.gov GC-MS is also used to determine the isotopic purity of related compounds like deuterated cotinine. nih.gov The combination of GC with high-resolution mass spectrometry is considered a highly selective technique for this type of analysis. bevital.no

Quantitative Purity Determination by Thermal Analysis

Thermal analysis techniques offer a robust method for the quantitative determination of the purity of crystalline solids like S-(-)-Cotinine Perchlorate.

Differential Scanning Calorimetry (DSC) for Thermometric Purity Analysis.nih.govcdc.gov

Differential Scanning Calorimetry (DSC) is a primary method for determining the molar purity of S-(-)-Cotinine Perchlorate. This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For purity analysis, the melting endotherm of the compound is analyzed. The shape of the melting peak is dependent on the presence of impurities, which typically broaden the melting range and lower the melting point.

In one study, the purity of synthesized S-(-)-Cotinine Perchlorate was determined by DSC over a temperature range of 210–220 °C, yielding a purity of 99.91 mol percent with a melting point of 218 °C. nih.gov Another analysis reported a melting point of 219 °C, which was consistent with a purity of over 99%. oup.com DSC can also be used to observe other thermal events, such as the polymorphic transitions in related perchlorate compounds. thermochemistry.com

Table 2: Analytical Data for S-(-)-Cotinine Perchlorate

| Analytical Technique | Finding | Reference |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Purity determined to be 99.91 mol %; melting point 218 °C. | nih.gov |

| Melting Point Analysis | Melting point of 219 °C consistent with >99% purity. | oup.com |

| Liquid Chromatography (LC) | No evidence of organic impurities observed. | nih.gov |

| Gas Chromatography (GC) | No evidence of organic impurities observed. | nih.gov |

| High-Resolution Mass Spectrometry | A single peak for cotinine was seen with no additional contaminants noted. | nih.gov |

This table summarizes key analytical findings for S-(-)-Cotinine Perchlorate from various studies.

Table 3: Compound Names

| Compound Name |

|---|

| S-(-)-Cotinine Perchlorate |

| Cotinine |

| Nicotine |

| Deuterated cotinine (cotinine-d3) |

| Potassium perchlorate |

This table lists the chemical compounds mentioned in the article.

Elemental Compositional Verification for Stoichiometric Accuracy

The stoichiometric accuracy of S-(-)-cotinine perchlorate is a critical parameter that underpins its use as a reference standard and in various scientific applications. Verification of its elemental composition ensures the compound's purity and confirms that its empirical formula aligns with its theoretical structure. This is typically achieved through microanalytical techniques that provide precise measurements of the mass percentages of its constituent elements.

Microanalytical Techniques for Carbon, Hydrogen, Nitrogen, and Chlorine Content

The determination of the elemental composition of S-(-)-cotinine perchlorate relies on highly sensitive and accurate microanalytical methods. These techniques are designed to quantify the percentage of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) within a small sample of the compound.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen

A primary method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. mat-cs.compearson.com This technique, often performed using a CHN/S or elemental analyzer, involves the high-temperature combustion of a precisely weighed sample in the presence of oxygen. mat-cs.comogu.edu.trmeasurlabs.com This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. ogu.edu.trucm.es

The resulting gases are then separated, typically by gas chromatography, and quantified using detectors such as a thermal conductivity detector. ogu.edu.tr The instrument is calibrated using certified reference materials to ensure the accuracy of the results. azom.com The percentage of each element is then calculated from the masses of the combustion products.

Ion Chromatography for Chlorine Content

While combustion analysis is effective for C, H, and N, the determination of chlorine in the form of the perchlorate anion (ClO₄⁻) often requires a different approach. Ion chromatography (IC) is a widely used and robust method for the analysis of anions like perchlorate. thermofisher.comfinechem-mirea.ruthermofisher.com In this technique, a solution of the S-(-)-cotinine perchlorate sample is passed through an ion-exchange column. The perchlorate ions are separated from other ions based on their affinity for the stationary phase of the column. thermofisher.com

Following separation, the concentration of perchlorate is measured by a conductivity detector. finechem-mirea.ru For enhanced sensitivity and selectivity, especially in complex matrices, ion chromatography can be coupled with mass spectrometry (IC-MS). thermofisher.comthermofisher.commdpi.com This allows for the precise quantification of perchlorate by monitoring its specific mass-to-charge ratio. mdpi.com

Research Findings on Elemental Composition

Studies have been conducted to verify the elemental composition of S-(-)-cotinine perchlorate, confirming its stoichiometric formula as C₁₀H₁₃ClN₂O₅. In one such analysis, the perchlorate salt of cotinine was prepared to serve as a less hygroscopic and more easily weighable analytical standard compared to the free base form. nih.gov The elemental analysis of this synthesized S-(-)-cotinine perchlorate yielded results that were in close agreement with the calculated theoretical values for the anhydrous monoperchlorate salt. nih.gov

The following tables present the theoretical and experimentally determined elemental composition of S-(-)-cotinine perchlorate, demonstrating the stoichiometric accuracy of the compound.

Theoretical Elemental Composition of S-(-)-Cotinine Perchlorate (C₁₀H₁₃ClN₂O₅)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 43.41 |

| Hydrogen | H | 1.008 | 13 | 13.10 | 4.73 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.81 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.13 |

| Oxygen | O | 16.00 | 5 | 80.00 | 28.92 |

| Total | | | | 276.67 | 100.00 |

Comparison of Theoretical and Experimental Elemental Analysis Data for S-(-)-Cotinine Perchlorate

| Element | Theoretical % | Experimental % nih.gov |

|---|---|---|

| Carbon (C) | 43.41 | 43.58 |

| Hydrogen (H) | 4.73 | 4.71 |

| Nitrogen (N) | 10.13 | 10.01 |

The close correlation between the found and calculated percentages for carbon, hydrogen, nitrogen, and chlorine confirms the high purity and correct stoichiometric composition of the analyzed S-(-)-cotinine perchlorate sample. nih.gov Such verification is essential for its application as a certified reference material in analytical and research settings. oup.com

S Cotinine Perchlorate As a Primary Analytical Reference Standard

Development and Certification of Reference Materials

The reliability of analytical measurements for cotinine (B1669453) heavily depends on the availability of high-quality reference materials. Certified Reference Materials (CRMs) for cotinine are produced by various manufacturers in accordance with international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comlgcstandards.comcaymanchem.com These CRMs undergo rigorous testing using metrologically valid procedures to ensure their certified property values, associated uncertainties, and metrological traceability. caymanchem.comcaymanchem.com

Gravimetric Preparation and Traceability of Primary Standard Solutions

The foundation of accurate cotinine quantification lies in the meticulous preparation of primary standard solutions. This process is typically done gravimetrically, where a precise mass of the primary standard, such as S-(-)-Cotinine Perchlorate (B79767), is dissolved in a known volume of solvent to create a solution of a specific concentration. nih.govcdc.gov

In some instances, S-(-)-Cotinine Perchlorate is not commercially available and must be synthesized in the laboratory. The synthesis involves reacting cotinine with perchloric acid to form the perchlorate salt, which can then be purified. nih.govnih.gov This synthesized material serves as the primary standard. The accuracy of these gravimetrically prepared solutions is paramount, as they are the starting point for establishing metrological traceability for all subsequent measurements. cdc.govnih.gov National metrology institutes, such as the National Institute of Standards and Technology (NIST), provide certified primary standards that serve as the ultimate reference point for traceability. cdc.govnist.gov

Design of Spiked Matrix Control Samples for Quality Assurance

To ensure the quality and accuracy of analytical methods in real-world applications, quality control (QC) samples are essential. These are created by spiking a biological matrix, such as human serum or urine, with known amounts of a primary standard like S-(-)-Cotinine Perchlorate. nih.govnih.gov These spiked matrix samples are designed to mimic the concentrations found in biological samples from individuals with varying degrees of tobacco smoke exposure.

For example, a set of QC samples might include:

A blank level: Unspiked urine or serum representing a non-smoker with no environmental tobacco smoke exposure. nih.gov

A low level: Spiked to represent passive exposure to smoke. nih.gov

A high level: Spiked to represent an active smoker. nih.gov

These well-characterized reference materials are crucial for validating the accuracy and precision of analytical methods used for determining cotinine levels in urine and other biological fluids. nih.govoup.comresearchgate.net

Table 1: Example of Spiked Serum Pools for Method Validation

This table illustrates the preparation of fortified serum pools with target concentrations designed to span the typical range observed in both non-smokers and smokers.

| Pool | Description | Target Cotinine Concentration (ng/mL) |

| E | Base Pool (Non-smoker) | ~0.05 |

| A | Fortified Pool | ~0.5 |

| B | Fortified Pool | ~3.0 |

| C | Fortified Pool | ~30 |

| D | Fortified Pool | ~190 |

Data sourced from an interlaboratory comparability study where serum pools were fortified with cotinine perchlorate. nih.gov

Interlaboratory Comparability and Method Transferability Studies

Facilitating Harmonization of Analytical Measurements

A key objective of interlaboratory studies is to facilitate the harmonization of analytical measurements. nih.govmedrxiv.org By using common reference materials, such as those prepared from S-(-)-Cotinine Perchlorate, laboratories can align their measurement procedures and ensure that their results are comparable, even when using different analytical instrumentation or methods (e.g., Gas Chromatography-Mass Spectrometry vs. Liquid Chromatography-Tandem Mass Spectrometry). nih.gov This harmonization is critical for large-scale epidemiological studies, public health surveillance, and for establishing consistent cutoff values to classify individuals as smokers or non-smokers. nih.govmedrxiv.orgmdpi.com

Establishing Consensus Values for Analytical Method Validation

Interlaboratory studies are instrumental in establishing consensus values for the concentration of an analyte in a given reference material. nih.gov When a group of experienced laboratories analyzes the same samples, the average of their results can be used to assign a consensus value to the material. These consensus-certified materials are valuable tools for other laboratories to use in their own method validation activities. nih.gov A study involving seven experienced laboratories demonstrated that despite using different chromatographic methods, there was no significant interlaboratory bias observed, and all labs reliably measured cotinine concentrations across a range from non-smoker to smoker levels. nih.gov

Table 2: Results of an Interlaboratory Study for Serum Cotinine

This table shows the consensus values and standard deviations determined from a round-robin study involving seven laboratories analyzing eight different serum pools.

| Pool | N (Labs) | Consensus Mean (ng/mL) | Standard Deviation (ng/mL) |

| A | 7 | 0.523 | 0.057 |

| B | 7 | 2.99 | 0.28 |

| C | 7 | 29.8 | 2.8 |

| D | 7 | 188 | 15 |

| E | 3 | 0.049 | 0.010 |

| F | 7 | 0.279 | 0.040 |

| G | 7 | 0.880 | 0.090 |

| H | 7 | 129 | 10 |

Data from a study assessing the state of cotinine analyses using modern analytical techniques. nih.gov

Calibration Strategies and Quantitative Performance Evaluation

S-(-)-Cotinine Perchlorate is fundamental to the calibration of analytical instruments for the quantitative measurement of cotinine. cdc.gov Calibration standards are prepared by serially diluting a stock solution of the reference material to create a series of solutions with known concentrations. oup.com These standards are then analyzed, and a calibration curve is generated by plotting the instrument's response against the corresponding concentration. oup.comnih.gov This curve serves as the basis for quantifying the amount of cotinine in unknown samples. To enhance accuracy, an internal standard, such as deuterated cotinine (cotinine-d3), is often added to both the calibration standards and the unknown samples. nih.govcaymanchem.com

The performance of a quantitative method is evaluated based on several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. oup.comnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte. nih.govrsc.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. oup.comrsc.org

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). oup.comresearchgate.net

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Cotinine

This table summarizes the quantitative performance data from a validated liquid chromatography-tandem mass spectrometry method for cotinine analysis.

| Parameter | Result |

| Linear Range | 0.5 - 1,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.13 ng/mL |

| Limit of Quantification (LOQ) | 0.20 ng/mL |

| Intra-assay Imprecision (CV) | < 5% |

| Inter-assay Imprecision (CV) | < 10% |

| Analytical Recovery | > 95-100% |

Data sourced from a study describing a novel LC-MS-MS method for the quantification of cotinine. oup.com

Generation of Standard Curves for High-Accuracy Quantification

The generation of a standard curve is a fundamental procedure in analytical chemistry for determining the concentration of a substance in an unknown sample by comparing it to a set of standard samples of known concentrations. In the context of cotinine analysis, S-(-)-Cotinine Perchlorate is used to prepare a series of calibration standards with precisely known concentrations. cdc.govbevital.no These standards are then analyzed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netunesp.br

The instrument's response to each standard is plotted against its concentration, creating a calibration curve. This curve is then used to calculate the cotinine concentration in test samples. For high-accuracy quantification, it is imperative that the standard curve is linear and reproducible.

For example, in one analytical method, a set of 12 standards with cotinine concentrations ranging from 0 to 25 µg/L were prepared from a primary standard of cotinine perchlorate. cdc.gov These standards were analyzed twice with each day's samples to establish the calibration curve. cdc.gov Another study describes the preparation of working solutions of cotinine diluted from stock solutions to concentrations of 0.5, 1.0, 2.0, 5.0, and 10.0 μg/mL for the calibration curve. jfda-online.com

Below is an example of a data table that could be generated for a standard curve using S-(-)-Cotinine Perchlorate.

Table 1: Example Standard Curve Data for Cotinine Quantification

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.5 | 15,234 |

| 1.0 | 30,158 |

| 2.5 | 75,489 |

| 5.0 | 150,987 |

| 10.0 | 302,154 |

| 25.0 | 755,385 |

Assessment of Linearity, Sensitivity, and Limit of Detection

A critical aspect of validating any analytical method is assessing its linearity, sensitivity, and limit of detection (LOD). S-(-)-Cotinine Perchlorate as a primary reference standard plays a pivotal role in these assessments.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by statistical methods, such as calculating the coefficient of determination (R²). For cotinine analysis, regression equations obtained from standard curves prepared with cotinine perchlorate have shown excellent linearity, with correlation coefficients (r) often greater than 0.999 over a specified concentration range. jfda-online.com For instance, one HPLC method demonstrated linearity between 0.1 and 10.0 μg/mL. jfda-online.com Another study using GC-MS showed linearity over a range of 100 to 5000 ng/mL. unesp.br

Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These limits are crucial for studies involving low-level exposure to tobacco smoke. For example, a sensitive HPLC method reported a detection limit for cotinine of 30.0 ng/mL. jfda-online.com In another instance, a GC-MS method established an LOQ of 100 ng/mL and an LOD of 20 ng/mL. unesp.br A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported lower limits of quantitation ranging from 0.02 to 0.1 ng/mL. nih.gov

The following table summarizes findings on linearity, LOD, and LOQ from various studies utilizing a cotinine reference standard.

Table 2: Linearity, LOD, and LOQ of Cotinine Analytical Methods

| Analytical Method | Linear Range | Coefficient of Determination (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | 0.1 - 10.0 µg/mL | > 0.999 | 30.0 ng/mL | - | jfda-online.com |

| GC-MS | 100 - 5000 ng/mL | - | 20 ng/mL | 100 ng/mL | unesp.br |

| LC-MS/MS | 0.01 - 20 ng/mL | - | - | 0.02 - 0.1 ng/mL | nih.gov |

| LC-APCI-MS/MS | 0.025 - 25 µg/L | - | 50 ng/L | - | bevital.no |

| HPLC | 50 - 3000 ng/mL | Linear | < 50 ng/mL | - |

Advanced Analytical Methodologies Employing S Cotinine Perchlorate Standards

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the determination of cotinine (B1669453) in biological matrices due to its high sensitivity and specificity. mdpi.comakjournals.com S-(-)-Cotinine perchlorate (B79767) is frequently the standard of choice for fortifying samples and preparing calibrators in these assays. bevital.nonih.gov

Optimization of Chromatographic Separation and Ionization Parameters

The successful separation and detection of cotinine using LC-MS/MS hinges on the careful optimization of several key parameters.

Chromatographic Separation: Reversed-phase chromatography is commonly employed for cotinine analysis. C18 columns are frequently utilized, offering robust separation of nicotine (B1678760) and its metabolites. mdpi.comnih.gov For instance, a BEH C18 column (50 mm × 2.1 mm, 1.7 μm particle size) has been used to achieve separation in under three minutes. nih.gov Other column chemistries, such as octyl silica (B1680970) (C8) and phenyl, have also been successfully applied. univpancasila.ac.idcriver.com In some applications, hydrophilic interaction liquid chromatography (HILIC) with a silica column is used. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component. nih.govunivpancasila.ac.id The aqueous phase is often modified with additives like formic acid, ammonia (B1221849), or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. mdpi.comnih.gov For example, a basic mobile phase containing 0.2% ammonia (pH 10.6) has been shown to optimize performance for cotinine. nih.gov

Ionization Parameters: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for cotinine analysis, as it reliably produces stable protonated molecular ions ([M+H]+). nih.govnih.govchromatographyonline.comoup.com Optimization of ESI parameters is crucial for maximizing signal intensity. Key parameters that are tuned include capillary voltage, source temperature, desolvation temperature, and gas flows (e.g., desolvation and collision gases). oup.com For example, one method utilized a capillary voltage of 0.50 kV, a source temperature of 150°C, and a desolvation temperature of 500°C. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | BEH C18, 50 mm × 2.1 mm, 1.7 μm | nih.gov |

| Atlantis silica (HILIC mode) | nih.gov | |

| Octyl silica (C8), 250 × 4.6 mm, 5 μm | univpancasila.ac.id | |

| Mobile Phase | 0.2% ammonia in water / acetonitrile | nih.gov |

| Methanol / 5 mM ammonium acetate (50:50) | univpancasila.ac.id | |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govoup.com |

| Flow Rate | 0.8 mL/min | univpancasila.ac.id |

| Run Time | ~3-4 minutes | nih.govoup.com |

Development of Multiple Reaction Monitoring (MRM) Methods

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry for quantification. mdpi.com In an MRM experiment, the first quadrupole isolates the protonated molecular ion (the precursor ion) of the analyte, which for cotinine is typically m/z 177. criver.comoup.com This precursor ion is then fragmented in the collision cell, and the second quadrupole isolates a specific, characteristic product ion. mdpi.comnih.gov

For robust analysis, at least two MRM transitions are often monitored for each analyte. nih.gov The most intense transition is used for quantification (quantifier), while a second transition serves as a confirmation (qualifier) to ensure analytical specificity. oup.comnih.gov The ratio of the quantifier to qualifier ion should be consistent between the standard and the unknown sample. Common MRM transitions for cotinine include the fragmentation of the precursor ion at m/z 177 into product ions at m/z 80 and m/z 98. criver.comoup.com The use of a stable isotope-labeled internal standard, such as cotinine-d3 (m/z 180), is standard practice to correct for matrix effects and variations during sample preparation and injection. oup.comnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Reference |

|---|---|---|---|---|

| Cotinine | 177 | 80 | Quantifier | criver.comoup.com |

| Cotinine | 177 | 98 | Qualifier | criver.comoup.com |

| Cotinine-d3 (IS) | 180 | 80 | Quantifier | criver.com |

| Cotinine-d3 (IS) | 180 | 100 | Qualifier | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of cotinine. unesp.brresearchgate.net It is particularly suitable for volatile compounds, though derivatization may be required for less volatile or polar analytes to improve chromatographic behavior. nih.govarabjchem.org

Derivatization Strategies for Enhanced GC-MS Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for GC analysis, such as increased volatility, thermal stability, or detectability. While some GC-MS methods analyze cotinine directly, others employ derivatization, particularly when analyzing it alongside other metabolites that require it. unesp.brnih.gov

Optimization of GC Separation Columns and Detectors

The choice of GC column and detector is critical for achieving the desired separation and sensitivity.

GC Separation Columns: Capillary columns with a non-polar or mid-polar stationary phase are commonly used for cotinine analysis. fishersci.com Apolar bonded stationary phases with a film thickness of 1 µm have been noted for providing sufficient inertness for analyzing cotinine at sub-ng/mL levels. nih.gov Specific columns used in published methods include the RTX-5MS, VF-5, and DB-210. nist.govunesp.brresearchgate.netarabjchem.org The oven temperature program is optimized to ensure adequate separation of cotinine from other matrix components within a reasonable analysis time. unesp.brarabjchem.org A typical program might start at a lower temperature (e.g., 50-120°C) and ramp up to a final temperature of around 300°C. unesp.brarabjchem.org

Detectors: The mass spectrometer is the most common detector, offering high selectivity and structural information. It is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity. nih.govunesp.brnih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, such as m/z 176 for cotinine and m/z 179 for its deuterated internal standard. unesp.brnih.gov Both electron impact (EI) and chemical ionization (CI) modes can be used, with CI often providing enhanced sensitivity for detecting low concentrations. nih.gov Other detectors, such as a nitrogen-phosphorus detector (NPD), which is highly selective for nitrogen-containing compounds like cotinine, have also been employed. mdpi.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | RTX-5 (30 m x 0.25 mm id x 0.25 μm film) | unesp.br |

| VF-5 fused silica (30 m × 0.25 mm i.d., 0.25 µm film) | arabjchem.org | |

| Apolar bonded stationary phase (1 µm film) | nih.gov | |

| Carrier Gas | Helium | unesp.brarabjchem.org |

| Oven Program | Start 120°C, ramp 10°C/min to 300°C | unesp.br |

| Start 50°C, ramp 8°C/min to 200°C, hold, then ramp to 300°C | arabjchem.org | |

| Detection Mode | MS - Selected Ion Monitoring (SIM) | unesp.brnih.gov |

| Quantifier Ion (m/z) | 176 (EI mode) | unesp.brnih.gov |

Capillary Electrophoresis and Microfluidic Approaches

Capillary electrophoresis (CE) and microfluidic devices represent alternative analytical platforms for cotinine determination. CE is recognized for its high-resolution power and selectivity, making it suitable for analyzing metabolites in complex biological samples. researchgate.netsemanticscholar.org Methods using capillary zone electrophoresis with UV detection have been developed for the separation of nicotine and cotinine. researchgate.net In such methods, S-(-)-Cotinine Perchlorate can be used to prepare calibration standards for quantification. researchgate.net

Microfluidic technology offers the advantages of rapid analysis times, low sample consumption, and potential for on-site measurements. A microfluidic immunoassay fabricated on a polydimethylsiloxane (B3030410) (PDMS) chip has been developed for the rapid analysis of cotinine in saliva. nih.gov This system was capable of performing eight parallel analyses in under 40 minutes using only 12 μL of sample, demonstrating a linear detection range of 1 to 250 ng/mL. nih.gov While this specific example is an immunoassay, the development of such microfluidic systems relies on well-characterized standards like S-(-)-Cotinine Perchlorate for validation and performance assessment. The miniaturization of analytical systems is a growing field, and these approaches may become more widespread for routine monitoring. semanticscholar.orgcore.ac.uk

Micellar Electrokinetic Chromatography (MEKC) for Cotinine Separation

Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines the principles of electrophoresis and chromatography, utilizing a surfactant above its critical micelle concentration to form a pseudostationary phase. ijpsonline.comkapillarelektrophorese.com This methodology is particularly effective for the separation of both neutral and charged molecules.

In the context of cotinine analysis, MEKC, when enhanced with on-line concentration techniques like cation-selective exhaustive injection (CSEI) and sweeping, has demonstrated remarkable sensitivity. nih.gov Researchers have optimized various experimental parameters, including the sample matrix, surfactant concentration, and sample electrokinetic injection time, to refine the electrophoretic enrichment and separation processes. nih.gov Under these optimized conditions, the detection sensitivity for cotinine was enhanced by approximately 5,000-fold compared to standard MEKC methods. nih.gov This significant improvement allows for a limit of detection for cotinine as low as 0.2 ng/mL using ultraviolet absorbance detection. nih.gov The robustness of this method has been successfully demonstrated in the analysis of cotinine in mouse serum samples, highlighting its applicability for biological monitoring. nih.govresearchgate.net

Integration with On-Chip Detection Systems

The integration of analytical methods onto microfluidic chips represents a significant advancement, offering rapid, portable, and low-volume analysis. An "all-in-one" platform has been developed for salivary cotinine detection, which integrates a sample collection swab, a 3D-printed housing, and a microfluidic channel connected to an electrochemical competitive immunosensor. rsc.org This system operates on a competitive binding assay between cotinine-conjugated horseradish peroxidase (C-HRP) and free cotinine in the sample for a limited number of anti-cotinine antibody binding sites. rsc.org The resulting electrochemical signal is inversely proportional to the cotinine concentration in the sample. rsc.org

This on-chip system exhibits a broad detection range and high sensitivity, capable of quantifying cotinine from 0.1 pg/mL to 10,000 pg/mL. rsc.org It achieves a low limit of detection of 0.06 pg/mL. rsc.org The practicality of this integrated platform was confirmed by measuring cotinine in human saliva, with results showing strong agreement with those obtained by the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org Another example of a portable on-chip system is the PTS Detect™ device, which can provide quantitative results for cotinine from a fingerstick blood sample in just five minutes, measuring concentrations in the range of 25 ng/mL to 200 ng/mL. ptsdiagnostics.com

Immunochemical Methods and Their Standardization

Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISA), are widely used for monitoring tobacco smoke exposure due to their suitability for screening large numbers of samples. nih.govresearchgate.net The accuracy of these assays is contingent upon proper validation and standardization, a process where S-(-)-cotinine perchlorate is an indispensable reference material. nih.govnist.govresearchgate.net

Validation of Enzyme-Linked Immunosorbent Assays (ELISA) Performance

The validation of ELISA performance relies on high-purity calibrators to establish accurate standard curves. S-(-)-Cotinine perchlorate is frequently used for this purpose. nih.govresearchgate.netcdc.gov For instance, a reference material (RM 8444) for cotinine in freeze-dried urine was developed by the National Institute of Standards and Technology (NIST) using gravimetrically prepared solutions from cotinine perchlorate to spike pooled urine to low and high concentration levels. nist.gov This reference material assists in the validation of field methods for assessing smoke exposure. nist.gov

In one study, cotinine perchlorate solutions were used to prepare calibrators for an ELISA designed to measure nicotine metabolites in serum and urine. nih.gov The validation of this assay demonstrated high accuracy and sensitivity. nih.govresearchgate.net The performance metrics from this validation are detailed in the table below.

| Parameter | Serum | Urine |

| Determination Range | 3 to 1500 ng/mL | 3 to 5000 ng/mL |

| Within-Run Precision (CV%) | < 8.7% | < 8.7% |

| Between-Run Precision (CV%) | < 11.3% | < 11.3% |

| Mean Recovery | 100.59% | 88.56% |

| Data sourced from a study on an ELISA method for nicotine metabolite determination. nih.govresearchgate.net |

Another automated homogeneous enzyme immunoassay (EIA) showed excellent precision, with coefficients of variation ranging from 0.37% to 1.09% across cotinine concentrations from 0 to 5000 ng/mL. oup.comresearchgate.net When compared to gas chromatography-mass spectrometry (GC-MS), this EIA demonstrated a sensitivity of 96.2% and a specificity of 98.4%. oup.comresearchgate.net

Characterization of Antibody Specificity and Assay Interference (e.g., cross-reactivity with 3-hydroxycotinine)

A critical aspect of immunoassay validation is the characterization of antibody specificity, particularly its cross-reactivity with structurally similar molecules. researchgate.net The primary metabolite of nicotine, cotinine, is further metabolized to other compounds, with trans-3'-hydroxycotinine being a major product that can interfere with immunoassays. researchgate.netrsc.org The degree of this interference varies significantly depending on the specific antibody used in the assay. rsc.orgbiosense.com

Immunoassays may yield overestimated cotinine concentrations due to the cross-reactivity of the antibodies with 3-hydroxycotinine (B1251162). researchgate.net Studies have reported a wide range of cross-reactivity percentages for 3-hydroxycotinine in various cotinine ELISAs. For example, one monoclonal antibody-based ELISA reported a cross-reactivity of 8.4% with (3′R, 5′S)-3′-hydroxycotinine, while showing minimal cross-reactivity (<0.5%) with nicotine and cotinine N-oxide. rsc.org In contrast, another commercial ELISA kit reported a much higher cross-reactivity of 61% with trans-3'-hydroxycotinine. biosense.com Some enzyme immunoassays are simply described as having "limited" cross-reactivity with 3-hydroxycotinine. oup.comresearchgate.net This variability underscores the importance of characterizing each specific assay.

The table below summarizes reported cross-reactivity findings for various nicotine metabolites in different cotinine immunoassays.

| Compound | Assay 1 rsc.org | Assay 2 biosense.com | Assay 3 scispace.com |

| S-(-)-Cotinine | 100% | 100% | 100% |

| trans-3'-hydroxycotinine | 8.4% | 61% | ~25% |

| Nicotine | < 0.5% | 1% | Not Reported |

| Cotinine N-oxide | < 0.5% | Not Reported | Not Reported |

| Nornicotine | Not Reported | < 0.1% | Not Reported |

| Cross-reactivity is expressed as a percentage relative to S-(-)-Cotinine (100%). |

This cross-reactivity can lead to the detection of what is termed "immunoreactive (IR) cotinine," a composite measure that includes cotinine, 3-hydroxycotinine, and its glucuronide conjugate. nih.gov Despite this, studies have shown that even with this cross-reactivity, ELISA results can correlate well with chromatographic methods and accurately reflect smoking status. nih.govnih.gov

Mechanistic and Pathway Investigations Utilizing S Cotinine Perchlorate

In Vitro and In Silico Studies of Nicotine (B1678760) and Cotinine (B1669453) Metabolic Pathways

The metabolism of nicotine to cotinine and its subsequent transformation into various other metabolites is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.org In humans, approximately 70-80% of nicotine is converted to cotinine. pharmgkb.orgnih.gov

Enzymatic Studies of Cotinine Formation from Nicotine (e.g., Cytochrome P450 involvement in human and other species)

The C-oxidation of nicotine to cotinine is a two-step process. The initial and rate-limiting step is the 5'-hydroxylation of nicotine to form 5'-hydroxynicotine, which exists in equilibrium with the nicotine Δ1'(5')-iminium ion. pnas.orgnih.gov This step is principally catalyzed by the cytochrome P450 enzyme CYP2A6 in humans. pharmgkb.orgpnas.orgnih.gov Studies using human liver microsomes have demonstrated a strong correlation between the rate of cotinine formation and the levels of CYP2A6. nih.govnih.gov The apparent Michaelis-Menten constant (Kmapp) and maximum velocity (Vmax) for (S)-cotinine formation in human liver microsomes have been determined to be approximately 39.6 µM and 444.3 pmol/min/mg protein, respectively. nih.gov The second step involves the oxidation of the iminium ion by aldehyde oxidase to produce cotinine. pnas.org

While CYP2A6 is the primary enzyme responsible for nicotine C-oxidation in humans, other CYP isoforms can also contribute. pharmgkb.org For instance, CYP2A13, found in extrahepatic tissues, is also an efficient enzyme in catalyzing the formation of cotinine from nicotine. researchgate.net Furthermore, CYP2B6 has been implicated in this metabolic pathway. pharmgkb.org

Species differences in nicotine metabolism are significant. For example, in rats, cotinine is a more prominent urinary metabolite compared to guinea pigs and rabbits. tandfonline.com In vitro studies with guinea pig microsomal preparations have shown that the formation of cotinine is twice as high with S-(-)-nicotine compared to R-(+)-nicotine. tandfonline.com

| Enzyme/System | Species | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol P450 or mg protein) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | Human | 39.6 | 444.3 pmol/min/mg protein | nih.gov |

| CYP2A13 | Human | 20.2 | 8.7 pmol/min/pmol P450 | researchgate.net |

Stereoselective Metabolism of Cotinine to Hydroxycotinine (B196158) Isomers

The metabolism of cotinine is also a stereoselective process, leading to the formation of various hydroxycotinine isomers. The primary metabolite of cotinine is trans-3'-hydroxycotinine. nih.govbevital.no This conversion is highly stereoselective in humans, with less than 5% appearing as cis-3'-hydroxycotinine in urine. nih.gov The formation of trans-3'-hydroxycotinine is primarily mediated by CYP2A6. researchgate.netbevital.no

In addition to 3'-hydroxylation, cotinine can undergo 5'-hydroxylation to form 5'-hydroxycotinine. While trans-3'-hydroxycotinine is a major metabolite in smokers, it is only a minor product of CYP2A6-catalyzed cotinine metabolism in vitro. pharmgkb.org Conversely, the major product of P450 2A13-catalyzed cotinine metabolism is 5'-hydroxycotinine. pharmgkb.org

Species variations are also evident in the stereoselective metabolism of cotinine. For instance, 3'-hydroxycotinine is a major urinary metabolite of both S-(-)-nicotine and R-(+)-nicotine in guinea pigs, hamsters, and rabbits. tandfonline.comnih.gov

| Enzyme | Major Metabolite | Minor Metabolite(s) | Reference |

|---|---|---|---|

| CYP2A6 (in vitro) | N-(Hydroxymethyl)norcotinine | 5'-Hydroxycotinine, trans-3'-hydroxycotinine | pharmgkb.org |

| CYP2A13 | 5'-Hydroxycotinine | trans-3'-hydroxycotinine, N-(Hydroxymethyl)norcotinine | pharmgkb.org |

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling provides valuable insights into the interactions between cotinine and metabolic enzymes. researchgate.netfrontiersin.org Docking studies have been employed to understand how cotinine fits within the active site of CYP2A6. The active site of CYP2A6 is compact and contains three phenylalanine residues that facilitate π-π stacking interactions with aromatic compounds like cotinine. frontiersin.org

Molecular dynamics simulations have been used to model the binding of cotinine to variants of cytochrome P450 enzymes. nih.gov These simulations show that in the active site of a pentuple mutant P450BM3, cotinine is positioned for 3'- or 4'-hydroxylation. nih.gov Computational models have also been developed to study the hydride transfer mechanism in nicotine oxidoreductase (NicA2), an enzyme that degrades S-nicotine. nih.govacs.org These models highlight the roles of active site residues in substrate binding and catalysis. nih.govacs.org

Role in Receptor Binding and Ligand Affinity Studies

S-(-)-Cotinine Perchlorate (B79767) is a useful tool in studying the interactions of cotinine with various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).

In Vitro Binding Assays with Defined Receptor Subtypes (e.g., nicotinic acetylcholine receptors)

In vitro binding assays have shown that cotinine acts as a weak agonist at nAChRs. frontiersin.org Studies using radiolabeled ligands like [3H]epibatidine have demonstrated that cotinine has a much lower affinity for nAChRs compared to nicotine. nih.gov For example, nicotine displaces [3H]epibatidine from rat brain membranes with a significantly higher potency than cotinine. nih.gov

Cotinine's interaction with nAChRs can also influence receptor assembly and trafficking. nih.gov Exposure to cotinine has been shown to increase the number of α4β2 receptors on the plasma membrane and alter their stoichiometry to favor the high-sensitivity (α4)2(β2)3 conformation, similar to the effects of nicotine. nih.gov However, in contrast, cotinine exposure leads to the down-regulation of α6β2β3 receptors. nih.gov

| Compound | Receptor/Assay | IC50 | Reference |

|---|---|---|---|

| Cotinine | [3H]nicotine binding inhibition | 200 µM | frontiersin.org |

| Nicotine | [3H]nicotine binding inhibition | 0.5 µM | frontiersin.org |

| Cotinine | [125I]α-bungarotoxin binding displacement | 50 µM | frontiersin.org |

| Nicotine | [125I]α-bungarotoxin binding displacement | 25 µM | frontiersin.org |

Use as a Reference Ligand in Radioligand Binding Experiments (if specific to the perchlorate salt form)

While S-(-)-Cotinine itself is used in binding studies, the specific use of the perchlorate salt as a reference ligand in radioligand binding experiments is not extensively documented in the provided search results. Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions, allowing for the determination of receptor number and ligand affinity. nih.govnih.govuah.esspringernature.com These assays typically involve a radiolabeled ligand and the measurement of its binding to a receptor, which can be competed by unlabeled ligands to determine their affinity. uah.es The stability and purity of S-(-)-Cotinine Perchlorate would make it a suitable compound for such competition assays to determine the binding characteristics of other novel ligands at nAChRs.

Q & A

What analytical methods are recommended for validating the purity of S-(-)-Cotinine Perchlorate in experimental settings?

Level: Basic

Methodological Answer:

Purity validation requires a combination of techniques:

- Elemental analysis to confirm empirical composition (e.g., %C, %H, %N, %Cl) .

- Proton NMR and LC tandem mass spectrometry to assess structural integrity and detect impurities (>98% purity threshold) .

- Melting point analysis (e.g., 205.2–208.4°C for trans-3’-hydroxycotinine perchlorate) to verify consistency with literature .

- Chromatographic separation to ensure no degradation products interfere with experimental outcomes .

How does S-(-)-Cotinine Perchlorate interact with thyroid hormone regulation in human studies?

Level: Advanced

Methodological Answer:

Studies employ multivariate regression models to isolate perchlorate effects:

- Log-transformed urinary perchlorate is used to normalize skewed distributions .

- Adjustments for confounders : urinary creatinine, BMI, serum cotinine, thiocyanate, nitrate, and socioeconomic factors (e.g., poverty index) .

- Stratification by demographic subgroups (sex, age, pregnancy status) reveals differential susceptibility (e.g., men show stronger inverse associations with free thyroxine (FT4)) .

- Dose-response analysis via perchlorate quintiles identifies non-linear effects on hemoglobin (HGB) and hematocrit (HCT) in vulnerable populations .

What key confounding variables must be controlled in epidemiological studies investigating S-(-)-Cotinine Perchlorate?

Level: Basic

Methodological Answer:

Critical covariates include:

- Urinary creatinine to account for hydration status and renal function .

- Serum cotinine to adjust for tobacco smoke exposure, which alters metabolic pathways .

- Socioeconomic factors (poverty index) linked to dietary perchlorate intake .

- Biomarkers of inflammation (C-reactive protein) and iodine status (if available) to mitigate bias in thyroid endpoints .

How can researchers design studies to identify subpopulations vulnerable to S-(-)-Cotinine Perchlorate’s thyroid effects?

Level: Advanced

Methodological Answer:

- Stratified sampling by age (e.g., 12–21, 22–49, 50–80 years), sex, and BMI categories to detect heterogeneity .

- Stepwise multivariate regression incorporating log-transformed perchlorate, thiocyanate, and nitrate as continuous or quintile variables .

- Interaction terms to test synergies between perchlorate and other sodium-iodide symporter (NIS) inhibitors (e.g., thiocyanate) .

- Sensitivity analyses excluding participants on thyroid-altering medications (beta-blockers, antidiabetics) .

What statistical approaches are optimal for analyzing S-(-)-Cotinine Perchlorate’s dose-dependent effects?

Level: Advanced

Methodological Answer:

- Logarithmic transformation of perchlorate concentrations to address right-skewed distributions .

- Multivariable linear regression with restricted cubic splines to model non-linear relationships between perchlorate and FT4/TSH .

- Weighted analyses using NHANES sampling weights to ensure nationally representative estimates .

- Bootstrapping to assess robustness of associations in small subgroups (e.g., pregnant women) .

How can mechanistic studies differentiate S-(-)-Cotinine Perchlorate’s direct vs. indirect thyroid effects?

Level: Advanced

Methodological Answer:

- In vitro models : Use FRTL-5 rat thyroid cells to measure perchlorate-induced inhibition of iodine uptake .

- Animal studies : Compare wild-type vs. NIS-knockout mice to isolate transporter-specific effects .

- Omics integration : Pair thyroid hormone assays with transcriptomic profiling (e.g., thyroglobulin, deiodinase genes) .

- Pharmacokinetic modeling to distinguish hepatic metabolism (cotinine) from perchlorate’s direct thyroid action .

What methodologies validate S-(-)-Cotinine Perchlorate as a biomarker in nicotine exposure studies?

Level: Basic

Methodological Answer:

- Calibration curves using certified reference materials (e.g., Toronto Research Chemicals) to ensure accuracy .

- Inter-laboratory comparisons (e.g., CDC, Galbraith Labs) to confirm reproducibility of LC-MS/MS quantification .

- Stability tests under varying storage conditions (temperature, pH) to preempt analyte degradation .

How should researchers reconcile contradictory findings between epidemiological and experimental data on perchlorate toxicity?

Level: Advanced

Methodological Answer:

- Weight-of-evidence synthesis : Integrate NHANES epidemiological data with controlled animal studies (e.g., rat models showing dose-dependent thyroid hyperplasia) .

- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to adjust for human vs. rodent metabolic differences .

- Ecological fallacy mitigation : Use individual-level exposure data instead of regional aggregates to reduce bias .

What experimental designs are recommended for assessing synergistic effects of S-(-)-Cotinine Perchlorate with other NIS inhibitors?

Level: Advanced

Methodological Answer:

- Factorial design studies exposing thyroid cell lines to perchlorate, thiocyanate, and nitrate in combinatorial doses .

- Generalized estimating equations (GEE) to model additive/multiplicative interactions in longitudinal cohorts .

- Benchmark dose (BMD) analysis to quantify cumulative risk from mixed NIS inhibitors .

How can researchers optimize detection limits for S-(-)-Cotinine Perchlorate in complex biological matrices?

Level: Basic

Methodological Answer:

- Solid-phase extraction (SPE) with anion-exchange cartridges to isolate perchlorate from urine/serum .

- Ion chromatography-tandem mass spectrometry (IC-MS/MS) for high sensitivity (detection limits <0.1 µg/L) .

- Isotope dilution using ¹⁸O-labeled perchlorate as an internal standard to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.